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2-Methyl-1-(pyridin-3-yl)propan-2-ol

Cat. No.: B13523126
CAS No.: 6302-12-1
M. Wt: 151.21 g/mol
InChI Key: PYHXEPYSLIXWPP-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridylpropanol Scaffolds in Organic Chemistry Research

Pyridylpropanol scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in a wide array of biologically active compounds. nih.govresearchgate.net The pyridine (B92270) moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov In organic synthesis, these scaffolds serve as versatile building blocks and ligands for catalysis. nih.gov The combination of the alcohol and pyridine functionalities allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. nih.gov

Overview of Research Trajectories for Alkylpyridyl Alcohol Architectures

Research into alkylpyridyl alcohol architectures is driven by the need for novel compounds with tailored properties. Current research trajectories focus on several key areas:

Asymmetric Synthesis: The development of stereoselective methods to synthesize chiral alkylpyridyl alcohols is a major focus, as the stereochemistry of these compounds is often crucial for their biological activity or catalytic performance.

Catalysis: The use of alkylpyridyl alcohols as ligands for transition metal catalysts is an active area of investigation. The pyridine nitrogen and the alcohol oxygen can coordinate to metal centers, influencing the catalyst's activity and selectivity.

Materials Science: The incorporation of these architectures into polymers and metal-organic frameworks (MOFs) is being explored to create materials with novel electronic, optical, or porous properties.

Challenges and Opportunities in the Academic Investigation of 2-Methyl-1-(pyridin-3-yl)propan-2-ol

Despite the broad interest in related structures, dedicated research on this compound is limited. This presents both challenges and significant opportunities for the scientific community.

The structure of this compound, with a tertiary alcohol and a pyridine ring attached to the adjacent carbon, suggests several avenues for reactivity studies. The steric hindrance around the tertiary alcohol is expected to influence its reactivity in esterification and oxidation reactions. The position of the nitrogen atom in the pyridine ring (meta to the propanol (B110389) substituent) will affect its electronic properties and its ability to participate in intramolecular interactions or coordinate to external reagents.

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compoundC9H13NO151.211.4
2-Methyl-1-(pyridin-2-yl)propan-1-olC9H13NO151.211.4
2-(Pyridin-3-yl)propan-2-olC8H11NO137.18Not Available

Note: Data for this compound is based on predictions as extensive experimental data is not publicly available. Data for related isomers is included for comparative purposes.

A significant gap exists in the fundamental mechanistic understanding of reactions involving this compound. Key areas that warrant investigation include:

Oxidation and Reduction Pathways: The selective oxidation of the tertiary alcohol or the pyridine ring presents a challenge. Understanding the factors that control the regioselectivity of these reactions is crucial for synthetic applications.

Coordination Chemistry: A detailed study of how this molecule coordinates to different metal ions would provide valuable insights for the design of new catalysts and materials.

Intramolecular Catalysis: The proximity of the alcohol and pyridine moieties raises the possibility of intramolecular catalysis, where one group influences the reactivity of the other. Elucidating these potential interactions is a key area for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B13523126 2-Methyl-1-(pyridin-3-yl)propan-2-ol CAS No. 6302-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6302-12-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(2,11)6-8-4-3-5-10-7-8/h3-5,7,11H,6H2,1-2H3

InChI Key

PYHXEPYSLIXWPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 Pyridin 3 Yl Propan 2 Ol and Analogues

Established Synthetic Routes and Mechanistic Considerations

The construction of tertiary alcohols such as 2-Methyl-1-(pyridin-3-yl)propan-2-ol primarily relies on the nucleophilic addition of organometallic reagents to carbonyl precursors. These routes are favored for their efficiency in forming carbon-carbon bonds.

The most direct synthesis of a tertiary alcohol involves the reaction of a ketone or an ester with an organometallic reagent. For this compound, this can be achieved via two main pathways involving carbonyl compounds:

Addition of a methyl nucleophile to a pyridyl ketone: The reaction of 1-(pyridin-3-yl)propan-2-one with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, followed by an aqueous workup.

Double addition of a methyl nucleophile to a pyridyl ester: The reaction of a methyl 3-pyridinecarboxylate ester with at least two equivalents of a methyl organometallic reagent. The first equivalent adds to the ester to form a ketone intermediate, which is not isolated but reacts immediately with a second equivalent of the reagent to yield the tertiary alcohol after workup. saskoer.ca

The mechanism for both pathways begins with the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the precursor. libretexts.org This forms a tetrahedral alkoxide intermediate. In the case of an ester, this intermediate collapses, eliminating the alkoxy group to form a ketone, which then undergoes a second nucleophilic attack. For both ketones and esters, the final step is the protonation of the resulting magnesium or lithium alkoxide during an acidic workup to yield the final alcohol product. libretexts.org

The target compound, this compound, is achiral. However, for the synthesis of chiral analogues where the two alkyl groups on the carbinol carbon are different, controlling the stereochemistry is crucial. The development of enantioselective methods for creating chiral tertiary alcohols is a significant area of research. mdpi.com

Stereochemical control is typically achieved not by traditional reducing agents, but through the use of chiral catalysts or auxiliaries during the nucleophilic addition step. nih.gov Asymmetric addition of organometallic reagents to prochiral ketones can be guided by:

Chiral Ligands: A new class of N,N,O-tridentate chiral ligands, often derived from structures like 1,2-diaminocyclohexane (DACH), has been developed to control the stereoselectivity of Grignard additions to ketones. These ligands coordinate to the magnesium ion of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl, leading to a high enantiomeric excess (ee) of one stereoisomer. nih.govresearchgate.net

Chiral Auxiliaries: A chiral auxiliary can be attached to the ketone or the nucleophile to direct the stereochemical outcome of the reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Substrate Control: In complex molecules like steroids, the existing stereocenters can direct the approach of the nucleophile, leading to a stereoselective synthesis of tertiary alcohols with a pyridine (B92270) side chain. nih.gov

While hydride-reducing agents like sodium borohydride are used to reduce imines in reductive amination, their role in controlling stereochemistry for tertiary alcohol synthesis is indirect, perhaps in the asymmetric reduction of a precursor molecule prior to the final organometallic addition. masterorganicchemistry.com

The efficiency of synthesizing pyridylpropanols via organometallic addition is highly dependent on the reaction conditions. Careful optimization is required to maximize yield and minimize side reactions, such as enolization of the ketone precursor or reactions with the pyridine nitrogen.

Key parameters for optimization include:

Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential, as they solvate the magnesium center of the Grignard reagent, enhancing its nucleophilicity. libretexts.org

Temperature: Grignard reactions are often initiated at 0 °C and then allowed to warm to room temperature. Low temperatures can be crucial for improving selectivity, especially with sensitive substrates, by minimizing side reactions. nih.gov For additions to esters, cryogenic temperatures (e.g., -40 °C to -78 °C) can sometimes allow for the isolation of the ketone intermediate by preventing the second addition. acs.org

Reagent Ratio: A slight excess of the organometallic reagent is often used to ensure complete conversion of the carbonyl compound. When starting from an ester, at least two equivalents are required.

Lewis Acids: The addition of Lewis acids can sometimes enhance the electrophilicity of the carbonyl carbon, promoting the nucleophilic addition. researchgate.net However, care must be taken as Lewis acids can also coordinate with the pyridine nitrogen, potentially hindering the reaction.

Reaction Time: Reaction times can vary from under an hour to several hours, and progress is typically monitored by techniques like Thin Layer Chromatography (TLC). chemicalbook.com

The following table summarizes reaction conditions found in the literature for the synthesis of a closely related analogue, 2-(pyridin-3-yl)propan-2-ol, which provides a model for the synthesis of the title compound.

Carbonyl PrecursorOrganometallic ReagentSolventTemperatureTimeYieldReference
3-Acetylpyridine (B27631)Methyllithium (1.0 equiv)TetrahydrofuranNot specifiedNot specified46% chemicalbook.com
3-AcetylpyridineMethyllithium (2.0 equiv)Diethyl ether / Benzene25 °C1.5 h89% chemicalbook.com

Building the carbon skeleton of pyridylpropanols can be approached through various C-C bond-forming reactions. Organometallic additions are the most direct, but other classical organic reactions can be employed to synthesize versatile precursors.

Organometallic reagents are central to the synthesis of this compound. The strategy involves the reaction between a pyridine-containing electrophile and a carbon-based nucleophile, or vice versa.

Nucleophilic Addition to Pyridyl Carbonyls: As previously discussed, the addition of reagents like methylmagnesium bromide or methyllithium to pyridyl ketones (e.g., 1-(pyridin-3-yl)propan-2-one) or pyridyl esters (e.g., methyl 3-pyridinecarboxylate) is a primary route. saskoer.cachemicalbook.com

Reaction of Pyridyl Grignard Reagents: An alternative involves preparing a pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide, from 3-bromopyridine. This nucleophile can then be reacted with a suitable ketone electrophile, such as isobutyraldehyde followed by oxidation, or more directly with a precursor like 2-hydroxy-2-methylpropanal. This approach is highly versatile for creating a range of substituted pyridines. researchgate.net The Grignard reagent can also be added to nitriles to form ketones after hydrolysis, providing another route to necessary precursors. masterorganicchemistry.com

These organometallic reactions are powerful for their ability to form C-C bonds efficiently, but they are sensitive to acidic protons and certain functional groups, requiring careful substrate design and protection strategies. libretexts.org

While less direct than Grignard additions for synthesizing tertiary alcohols, aldol condensations and reductive aminations are fundamental C-C and C-N bond-forming reactions, respectively, that can be used to construct precursors for pyridyl-alcohols.

Aldol-Type Condensations: The aldol condensation creates β-hydroxy carbonyl compounds, which can be dehydrated to form α,β-unsaturated carbonyls. magritek.com A plausible, albeit multi-step, route to the target molecule could start with a Claisen-Schmidt condensation between pyridine-3-carbaldehyde and acetone, catalyzed by a base like sodium hydroxide. wvu.eduresearchgate.net This reaction would form 4-(pyridin-3-yl)but-3-en-2-one. Subsequent chemical modifications would be necessary:

Reduction of the carbon-carbon double bond to yield 4-(pyridin-3-yl)butan-2-one.

Nucleophilic addition of a methyl Grignard reagent to the ketone, which would unfortunately yield the wrong isomer, 2-methyl-4-(pyridin-3-yl)butan-2-ol.

A more viable aldol-based approach would involve synthesizing the precursor 1-(pyridin-3-yl)propan-2-one. This could potentially be achieved through more complex condensation strategies. The Kröhnke pyridine synthesis, for example, uses a Michael addition followed by condensation to form highly substituted pyridines, demonstrating the utility of these reaction types in building the core heterocyclic structure. wikipedia.org

Reductive Aminations: Reductive amination is a robust method for converting a carbonyl group into an amine via an imine intermediate. wikipedia.org It is one of the most common methods for forming C-N bonds. masterorganicchemistry.com The reaction typically involves condensing an aldehyde or ketone with an amine, followed by reduction of the resulting imine/iminium ion with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu

While this reaction does not directly form the C-C bonds or the alcohol group required for this compound, it could be employed in a longer synthetic sequence. For instance, a pyridine derivative containing a carbonyl group could be functionalized with an amine. The resulting product could then undergo further transformations on other parts of the molecule to build the desired propanol (B110389) side chain. The primary utility of reductive amination in this context would be to introduce nitrogen-containing functionalities into analogues or to build complex pyridine precursors from simpler starting materials.

Carbon-Carbon Bond Formation Strategies for Pyridylpropanol Construction

Advanced and Emerging Synthetic Transformations

Recent advancements in organic synthesis have provided a host of new tools for the construction of complex molecules. These methodologies often offer improvements in terms of efficiency, selectivity, and environmental impact over traditional synthetic routes.

Transition Metal-Free Catalytic Routes for Pyridine and Pyridyl-Alcohol Synthesis

While transition metal catalysis is a cornerstone of modern organic synthesis, the development of metal-free alternatives is a growing area of research, driven by the desire to reduce cost and toxicity. A notable strategy for the synthesis of substituted pyridines under transition-metal-free conditions involves the ring expansion of 2-allyl-2H-azirines. This method, promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds through the formation of a 1-azatriene intermediate that undergoes in situ electrocyclization to afford the pyridine ring in good to excellent yields. This approach demonstrates broad substrate scope, tolerating a variety of aryl, alkyl, and heterocyclic substituents nih.gov. Although not a direct synthesis of a pre-formed pyridyl-alcohol, this methodology provides a powerful tool for constructing the core pyridine scaffold, which can then be further functionalized to introduce the desired alcohol moiety.

Another relevant transition-metal-free approach is the hydrogenation of aryl halides using alcohols as a hydrogen source, promoted by a base organic-chemistry.org. This reaction proceeds via a radical pathway and can be used for the dehalogenation of various (hetero)aryl halides organic-chemistry.org. While this method focuses on reduction, the underlying principle of activating alcohols under metal-free conditions could potentially be adapted for C-C bond-forming reactions to produce pyridyl alcohols.

Microwave-Assisted Synthesis of Pyridyl-Substituted Alcohol Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The use of microwave irradiation can lead to rapid and efficient heating, often resulting in shorter reaction times and cleaner reaction profiles compared to conventional heating methods.

Several studies have demonstrated the utility of microwave assistance in the synthesis of pyridine-containing heterocycles. For instance, the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully achieved in water using InCl3 as a catalyst under microwave irradiation rsc.org. This approach highlights the potential for microwave heating to facilitate multicomponent reactions in environmentally benign solvents. Similarly, the palladium-catalyzed C-H acylation of thiophenes with aldehydes has been shown to be significantly more efficient under microwave conditions, with reaction times reduced from hours to minutes and improved yields rsc.org.

While a specific microwave-assisted synthesis for this compound is not extensively documented, the principles from related syntheses are applicable. The addition of organometallic reagents to 3-acylpyridines, a key step in the synthesis of the target molecule, could likely be accelerated and optimized using microwave heating. The synthesis of organometallic rhenium (I) pentylcarbonato complexes has been successfully performed using microwave-assisted reflux, demonstrating the feasibility of this technology for reactions involving organometallic species nih.govresearchgate.net.

Chemo- and Regioselective Functionalization of Pyridine Rings in Pyridylpropanol Architectures

The selective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the electronic nature of the heterocycle. Directing group strategies and C-H activation are powerful tools for achieving regioselectivity.

For pyridylpropanol architectures, the hydroxyl group itself or a protected derivative can potentially act as a directing group to guide the functionalization of the pyridine ring. Palladium-catalyzed C-H activation has been extensively used for the regioselective functionalization of quinolines, a related nitrogen-containing heterocycle mdpi.com. These methods often rely on the coordination of the metal to the nitrogen atom to direct functionalization to the C2 or other positions.

The regioselective functionalization of 2-pyridones has also been achieved through nickel/AlMe3-catalyzed C(6)-H bond activation, allowing for alkenylation and alkylation researchgate.net. While the starting material is a pyridone, this demonstrates the principle of C-H functionalization in pyridine-based systems. Furthermore, a direct C-4 selective halogenation of pyridine N-oxides has been developed, providing a route to 4-functionalized pyridines that can serve as versatile intermediates cell.com. Such strategies could be envisioned for the late-stage functionalization of a pyridylpropanol derivative, allowing for the introduction of additional substituents on the pyridine ring with high regiocontrol.

Strategies for Stereoselective Synthesis of Chiral Pyridylpropanol Derivatives (if applicable to chiral analogues)

The synthesis of chiral pyridylpropanol derivatives is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis provides routes to enantiomerically enriched or pure compounds.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and often recovered. This strategy has been widely applied in asymmetric synthesis sigmaaldrich.com. For the synthesis of chiral pyridylpropanol derivatives, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective addition of a nucleophile. For instance, an acyl group attached to a chiral oxazolidinone auxiliary could undergo a diastereoselective reaction with an organometallic pyridine derivative.

Alternatively, chiral catalysts can be employed to induce enantioselectivity. The enantioselective addition of Grignard reagents to carbonyl compounds is a powerful method for the synthesis of chiral alcohols rug.nl. The use of a chiral ligand in conjunction with a metal catalyst, such as copper(I), can facilitate the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, leading to chiral dihydro-4-pyridones with high enantiomeric excess nih.gov. This approach demonstrates the potential for catalytic asymmetric additions to pyridine-based substrates.

Enantioselective Reductions and Additions

The enantioselective reduction of a prochiral ketone is a common and effective strategy for the synthesis of chiral secondary alcohols. In the context of pyridylpropanol synthesis, the enantioselective reduction of an appropriate acylpyridine precursor would yield the desired chiral alcohol.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 Pyridin 3 Yl Propan 2 Ol

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic heterocycle, which makes its reactivity distinct from that of benzene. The electronegative nitrogen atom significantly influences the outcomes of both electrophilic and nucleophilic reactions.

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SₑAr) compared to benzene. wikipedia.orgquimicaorganica.org The nitrogen atom withdraws electron density from the ring via induction, making it less nucleophilic. Furthermore, under the strongly acidic conditions often required for SₑAr reactions (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making substitution even more difficult. wikipedia.org

When substitution does occur, it happens preferentially at the C-3 and C-5 positions (meta to the nitrogen). quora.comquora.comaklectures.com Attack at the C-2, C-4, or C-6 positions is disfavored because the resulting cationic intermediate (arenium ion) would have a resonance structure that places a positive charge on the highly electronegative nitrogen atom, which is extremely unfavorable. quimicaorganica.orgquora.com

In 2-Methyl-1-(pyridin-3-yl)propan-2-ol, the existing substituent is at the C-3 position. The 2-hydroxy-2-methylpropyl group is a weakly activating alkyl group. However, the powerful deactivating effect of the ring nitrogen is the dominant factor. Electrophilic attack would be directed to the other available positions, primarily C-5, which is also meta to the nitrogen.

Table 2: Regioselectivity in Pyridine Ring Reactions
Reaction TypeReactivity vs. BenzeneFavored Positions of AttackReason for Regioselectivity
Electrophilic SubstitutionMuch lower (deactivated) wikipedia.orgmatanginicollege.ac.inC-3, C-5 (meta) quora.comquora.comAvoids placing a positive charge on the nitrogen atom in the reaction intermediate. quimicaorganica.org
Nucleophilic SubstitutionMuch higher (activated) matanginicollege.ac.inC-2, C-4, C-6 (ortho/para) stackexchange.comquimicaorganica.orgAllows the negative charge of the intermediate to be stabilized on the electronegative nitrogen atom. stackexchange.com

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly with a good leaving group at the C-2, C-4, or C-6 positions. stackexchange.comquimicaorganica.org Nucleophilic attack is favored at these positions because the resulting anionic intermediate (Meisenheimer complex) has a resonance structure where the negative charge is delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C-3 or C-5 positions does not allow for this stabilization. quimicaorganica.org For the parent compound, this compound, direct SₙAr is unlikely as it lacks a suitable leaving group on the ring.

A more common reaction involving the pyridine moiety is N-alkylation. The lone pair of electrons on the nitrogen atom makes it nucleophilic. matanginicollege.ac.in It can react with electrophiles, such as alkyl halides (e.g., methyl iodide), in a nucleophilic substitution reaction to form a quaternary N-alkyl pyridinium salt. matanginicollege.ac.in This reaction transforms the neutral pyridine ring into a positively charged pyridinium ring, which significantly alters the reactivity of the molecule, making the ring even more electron-deficient and susceptible to reduction or nucleophilic attack.

Coordination Chemistry: Ligand Properties of the Pyridine Nitrogen and Hydroxyl Oxygen

The molecular structure of this compound contains two key functional groups with the potential to act as ligands in coordination complexes: the pyridine nitrogen and the hydroxyl oxygen. jscimedcentral.com Pyridine and its derivatives are widely utilized as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily form a coordinate bond with a metal center. jscimedcentral.com

The nitrogen atom of the pyridine ring in this compound acts as a monodentate ligand, coordinating to a variety of transition metals. jscimedcentral.com The hydroxyl group (-OH) can also participate in coordination. The oxygen atom possesses lone pairs of electrons and can bind to a metal center as a neutral ligand. Alternatively, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide (-O⁻), which acts as a more potent anionic ligand.

When both the pyridine nitrogen and the hydroxyl oxygen bind to the same metal center, this compound functions as a bidentate ligand, forming a stable chelate ring. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Table 1: Ligand Properties of Functional Groups in this compound

Functional GroupDonor AtomNature of DonationPotential DenticityNotes
PyridineNitrogen (N)Lewis Base (lone pair donor)MonodentateForms stable complexes with a wide range of metal ions.
HydroxylOxygen (O)Neutral (as -OH) or Anionic (as -O⁻)MonodentateCan act as a proton donor; deprotonation enhances ligand strength.
CombinedN and OBidentate ChelationBidentateForms a stable chelate ring with a single metal center.

Intramolecular Rearrangements and Cyclizations

The structure of this compound makes it a candidate for several types of intramolecular reactions, particularly those involving carbocation intermediates.

Carbocation Rearrangements (e.g., Wagner-Meerwein type)

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orglscollege.ac.in These rearrangements are driven by the formation of a more stable carbocation. egyankosh.ac.in

In the case of this compound, treatment with a strong acid can lead to the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary carbocation.

Mechanism Steps:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by an acid catalyst to form an oxonium ion.

Formation of a carbocation: The oxonium ion loses a water molecule, a good leaving group, to form a tertiary carbocation at the C2 position.

Typically, a primary or secondary carbocation will rearrange to a more stable secondary or tertiary carbocation. libretexts.orglibretexts.org However, the initial carbocation formed from this compound is already tertiary. A standard 1,2-methyl shift from this position would result in the formation of a less stable secondary carbocation on the C1 carbon, making such a rearrangement thermodynamically unfavorable under standard conditions.

Table 2: Analysis of Potential Carbocation Rearrangement

Initial CarbocationPotential Migrating GroupResulting CarbocationStability ComparisonLikelihood of Rearrangement
2-Methyl-1-(pyridin-3-yl)propan-2-yl cation (Tertiary)Methyl group (from C2 to C1)1-(Pyridin-3-yl)-2-methylpropan-1-yl cation (Secondary)Tertiary > SecondaryUnlikely

Therefore, a classic Wagner-Meerwein type rearrangement involving a simple alkyl shift is not an expected pathway for this specific compound, as it would lead to a less stable intermediate. youtube.com

Formation of Fused Heterocyclic Systems from Pyridylpropanol Precursors

While a simple Wagner-Meerwein rearrangement is unlikely, the tertiary carbocation intermediate can undergo other reactions, such as intramolecular cyclization. The electron-rich pyridine ring can be attacked by the electrophilic carbocation, leading to the formation of a new ring fused to the pyridine core. This type of reaction is an intramolecular electrophilic aromatic substitution.

The cyclization can potentially occur at either the C2 or C4 position of the pyridine ring, which are the positions most susceptible to electrophilic attack.

Attack at C2: An attack at the C2 position of the pyridine ring would lead to the formation of a five-membered ring, resulting in a dihydropyrrolo[1,2-a]pyridine derivative.

Attack at C4: An attack at the C4 position would result in the formation of a six-membered ring, yielding a dihydro-1,7-naphthyridine derivative.

The final product would be formed after deprotonation to restore the aromaticity of the pyridine ring. The synthesis of fused heterocyclic systems, such as those containing a pyridine ring, is a significant area of organic chemistry due to their presence in many biologically active molecules. ias.ac.inacdlabs.com

Table 3: Potential Fused Heterocyclic Products from Intramolecular Cyclization

Site of AttackIntermediate Ring SizeResulting Fused System (Core Structure)
C2 of Pyridine Ring5-memberedDihydropyrrolo[1,2-a]pyridine
C4 of Pyridine Ring6-memberedDihydro-1,7-naphthyridine

These cyclization reactions provide a pathway to complex, fused heterocyclic structures from a relatively simple pyridylpropanol precursor.

Advanced Spectroscopic Characterization and Validation of Theoretical Models for 2 Methyl 1 Pyridin 3 Yl Propan 2 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for unambiguously determining the chemical structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, FT-Raman), mass spectrometry (MS), and UV-Visible spectroscopy each probe different aspects of the molecular structure, from the nuclear spin environment to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, multi-dimensional (2D) techniques are essential for establishing the precise connectivity of the molecular framework.

For 2-Methyl-1-(pyridin-3-yl)propan-2-ol, ¹H NMR is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons adjacent to the ring, and the two equivalent methyl (-CH₃) groups. The hydroxyl (-OH) proton may appear as a broad singlet, the position of which can be concentration and solvent dependent. Similarly, the ¹³C NMR spectrum would display signals for the five unique carbons of the pyridine ring, the methylene carbon, the quaternary carbinol carbon, and the two equivalent methyl carbons.

2D NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J), establishing connectivity between adjacent protons. For this molecule, COSY would show correlations between the vicinal protons on the pyridine ring and a key correlation between the methylene protons and the aromatic proton at the C4 position of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically ²J and ³J) correlations between protons and carbons. This is vital for connecting molecular fragments separated by quaternary carbons or heteroatoms. For instance, correlations would be expected from the methyl protons to the quaternary carbinol carbon (C2') and the methylene carbon (C1'). The methylene protons would show correlations to carbons within the pyridine ring (C3, C2, C4).

Based on analysis of related structures such as 2-methylpropan-2-ol and various pyridine derivatives, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. docbrown.infodocbrown.infodu.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Pyridine Ring
2~8.45 (s)~148.0C4, C6
4~7.50 (d)~135.0C2, C5, C6, C1'
5~7.25 (dd)~123.5C3, C4
6~8.40 (d)~150.0C2, C4, C5
3-~138.0-
Aliphatic Chain
1' (-CH₂-)~2.80 (s)~45.0C3, C2', C3'
2' (-C(OH)-)-~72.0-
3' (-CH₃)~1.20 (s)~28.0C1', C2'
-OHVariable (broad s)-C2'

Note: Predicted values are based on analogous compounds and may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. The techniques are complementary, as some vibrational modes may be more active in either IR or Raman.

The key functional groups in this compound are the tertiary alcohol and the pyridine ring. The FT-IR and FT-Raman spectra would be expected to show characteristic bands corresponding to these moieties.

O-H Vibrations: A strong and broad absorption band in the FT-IR spectrum, typically in the range of 3600-3200 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol, with the broadening indicative of hydrogen bonding. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear in the 3000-2850 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic skeletal vibrations. These include C=C and C=N stretching modes in the 1600-1400 cm⁻¹ region. aps.org Ring breathing modes, which are often strong in Raman spectra, typically appear around 1000 cm⁻¹. acs.orgresearchgate.net

C-O Stretching: The C-O stretching vibration of the tertiary alcohol would result in a strong band in the FT-IR spectrum, typically found in the 1200-1100 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
O-H stretch (H-bonded)3600 - 3200Strong, BroadWeak
Aromatic C-H stretch3100 - 3000MediumMedium
Aliphatic C-H stretch3000 - 2850Medium-StrongMedium-Strong
Pyridine Ring (C=C, C=N) stretch1610 - 1430Medium-StrongMedium-Strong
C-H bend (aliphatic)1470 - 1370MediumMedium
C-O stretch (tertiary alcohol)1200 - 1100StrongWeak
Pyridine Ring Breathing~1030, ~995MediumStrong
Aromatic C-H out-of-plane bend900 - 675StrongWeak

Note: Frequencies are approximate and can be influenced by the physical state (solid/liquid) and intermolecular interactions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. When coupled with a separation technique like Liquid Chromatography (LCMS), it becomes a potent tool for analyzing complex mixtures and confirming compound identity.

For this compound (C₁₀H₁₅NO), the exact mass of the molecular ion [M]⁺• would be calculated to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides structural information based on the stability of the resulting fragment ions. chemguide.co.uk

Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org For this molecule, this would involve the cleavage between C1' and C2', leading to the loss of a pyridylmethyl radical (•CH₂-C₅H₄N) to form a stable tertiary oxonium ion, or the formation of a stable pyridylmethyl cation.

Loss of a Methyl Group: Cleavage of a C-C bond to lose a methyl radical (•CH₃) from the tertiary carbinol center would result in a fragment ion [M-15]⁺.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another common fragmentation for alcohols, leading to a peak at [M-18]⁺•. libretexts.org

Pyridine Ring Fragmentation: Fragmentation can also occur within the pyridine ring, leading to characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Nominal)Proposed FragmentFragmentation Pathway
165[C₁₀H₁₅NO]⁺•Molecular Ion (M⁺•)
150[C₉H₁₂NO]⁺Loss of •CH₃
147[C₁₀H₁₃N]⁺•Loss of H₂O
93[C₅H₄NCH₂]⁺Alpha-cleavage
73[C₄H₉O]⁺Alpha-cleavage
58[C₃H₆O]⁺•McLafferty-type rearrangement

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

The pyridine ring in this compound acts as the primary chromophore. It is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. nist.gov

π → π Transitions:* These are typically high-intensity absorptions and occur at shorter wavelengths. For the pyridine ring, strong absorptions are generally observed around 200 nm and in the 250-270 nm region.

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. It is a lower energy, and thus longer wavelength, transition. It is typically of lower intensity compared to π → π* transitions and for pyridine derivatives, often appears as a shoulder or a weak band around 270-300 nm. researchgate.netresearchgate.net

The substitution on the pyridine ring can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyridine. The alcoholic side chain, being insulating, is not expected to significantly alter the electronic transitions of the pyridine chromophore.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can obtain accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, provides a strong basis for predicting its solid-state behavior. researchgate.net

Table 4: Representative Crystal Data for a Related Compound: 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol

ParameterValue
Chemical FormulaC₁₀H₁₁NO
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)5.901(2)
b (Å)13.380(4)
c (Å)11.537(3)
β (°)95.760(5)
V (ų)906.3
Z4

Data from the crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, a structurally similar compound. researchgate.net

In the solid state, the spatial arrangement of molecules (crystal packing) is governed by intermolecular forces, with hydrogen bonding being particularly dominant for molecules containing hydroxyl groups and nitrogen heteroatoms. researchgate.net

For this compound, the primary hydrogen bond donor is the hydroxyl (-OH) group, while potential acceptors are the hydroxyl oxygen and the nitrogen atom of the pyridine ring. researchgate.netacs.org This allows for the formation of robust hydrogen-bonding networks that dictate the crystal packing. Common motifs could include:

O-H···N interactions: The alcohol's hydroxyl group can donate a hydrogen bond to the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains or dimeric structures.

O-H···O interactions: The hydroxyl group of one molecule can act as a donor to the hydroxyl oxygen of a neighboring molecule, leading to the formation of chains or cyclic arrangements (supramolecular synthons).

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of a molecule in its solid state, or its conformation in the crystalline form, is fundamental to understanding its physical and chemical properties. This is typically determined using single-crystal X-ray diffraction. For organic molecules, particularly those with flexible components like this compound, conformational polymorphism can occur, where different crystalline forms arise from different molecular conformations.

While specific crystallographic data for this compound is not available, the analysis would involve determining bond lengths, bond angles, and torsion angles from X-ray diffraction data. These parameters would define the precise geometry of the molecule in the solid state, including the orientation of the pyridyl ring relative to the propan-2-ol substituent.

Experimental Validation of Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the structural and spectroscopic properties of molecules. However, the accuracy of these theoretical models must be validated by comparing the calculated parameters with experimental data.

Comparison of Predicted and Experimental Spectroscopic Parameters

A standard approach for validating theoretical models involves the comparison of predicted and experimental vibrational spectra, such as those obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. For a molecule like this compound, quantum chemical methods, such as Density Functional Theory (DFT), would be used to calculate the vibrational frequencies and intensities.

The calculated vibrational modes would then be assigned to the corresponding peaks in the experimental FT-IR and Raman spectra. A good correlation between the theoretical and experimental spectra provides confidence in the accuracy of the computational model. Studies on other pyridine derivatives have demonstrated that DFT calculations can yield theoretical spectra that are in good agreement with experimental results, allowing for a detailed assignment of the vibrational modes. nih.gov

Below is a hypothetical data table illustrating how such a comparison would be presented. The values are for illustrative purposes only and are not actual data for this compound.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment
ν(O-H)34003415O-H stretching
ν(C-H)aromatic30503055Aromatic C-H stretching
ν(C-H)aliphatic29802985Aliphatic C-H stretching
ν(C=N)15901595Pyridine ring stretching
ν(C=C)15751580Pyridine ring stretching
δ(C-H)14501455C-H bending
ν(C-O)11001105C-O stretching

Correlating Computed Geometries with X-ray Diffraction Data

The ultimate validation of a computed molecular geometry comes from a direct comparison with high-resolution X-ray diffraction data. The optimized geometry obtained from quantum chemical calculations provides bond lengths, bond angles, and dihedral angles for the molecule in the gas phase (for an isolated molecule). These parameters can be compared with the corresponding values determined from the crystal structure.

Discrepancies between the computed and experimental geometries can often be attributed to the effects of intermolecular interactions in the solid state, which are not accounted for in the gas-phase calculations unless specific solid-state computational models are employed. For instance, hydrogen bonding in the crystal can lead to a lengthening of the O-H bond compared to the calculated gas-phase value.

A table comparing the key geometric parameters would be constructed as follows, again with hypothetical data for illustrative purposes.

Geometric ParameterX-ray Diffraction DataComputed (DFT) Data
C-O Bond Length (Å)1.4321.428
C-C-N Bond Angle (°)120.5120.2
C-C-C-O Dihedral Angle (°)60.158.9

Computational Chemistry and Mechanistic Insights into 2 Methyl 1 Pyridin 3 Yl Propan 2 Ol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to predicting the behavior of a molecule. They begin by solving the Schrödinger equation, often using approximations to make it feasible for polyatomic systems.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is a workhorse of modern computational chemistry. For a new molecule, a DFT calculation would typically be used for geometry optimization, which involves finding the lowest energy arrangement of the atoms in space—the molecule's most stable three-dimensional structure. mdpi.com By mapping the energy at various geometries, a potential energy surface, or landscape, can be generated. This landscape reveals stable isomers and the energy barriers for conversion between them. Studies on various pyridine (B92270) derivatives have successfully used DFT methods, often with the B3LYP functional and a basis set like 6-311G+(d,p), to predict their geometries and energies. ias.ac.inresearcher.life

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. wikipedia.org A small gap generally indicates high chemical reactivity and lower kinetic stability. wikipedia.org For pyridine derivatives, the distribution and energy of these orbitals can predict the most likely sites for electrophilic or nucleophilic attack. wuxibiology.com For instance, the nitrogen atom in the pyridine ring often shows a significant HOMO lobe, indicating its nucleophilic character. wuxibiology.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.com It is plotted onto the electron density surface, using a color scale to indicate different potential values. Typically, red and yellow regions signify a negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. researchgate.netresearchgate.net Blue and green regions represent a positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.netresearchgate.net For a pyridine-containing molecule, an MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, highlighting it as a site for interaction with electrophiles or for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a method used to study bonding and electronic delocalization within a molecule. aiu.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds (sigma and pi). mpg.de NBO analysis can quantify the stabilization energy associated with delocalization, such as the interaction between a lone pair orbital and an adjacent anti-bonding orbital (e.g., n → σ* or n → π* transitions). This provides insight into phenomena like hyperconjugation and resonance, explaining the stability and electronic communication between different parts of the molecule. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions.

Computational Elucidation of Alcohol Reactivity Pathways

For an alcohol like 2-Methyl-1-(pyridin-3-yl)propan-2-ol, theoretical studies could investigate various reaction pathways, such as dehydration, oxidation, or substitution reactions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can map out the complete energy profile of a proposed mechanism. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. For example, a study on the oxidation of pyridine compounds used quantum chemical calculations to investigate the reaction mechanism with hydrogen peroxide, providing insight into the process. nih.gov Similarly, calculations could determine whether a reaction involving the alcohol group proceeds through, for instance, an SN1 or SN2-type mechanism by comparing the activation energies of the respective transition states.

Predicting Pyridine Ring Functionalization Mechanisms

The functionalization of the pyridine ring in this compound is a key aspect of its chemistry. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the mechanisms of such reactions. nih.gov The pyridine ring is electron-deficient compared to benzene, which significantly influences its reactivity towards electrophilic and nucleophilic reagents. imperial.ac.uk

Electrophilic Aromatic Substitution (EAS):

The pyridine nitrogen atom has a deactivating effect on the ring for electrophilic aromatic substitution due to its electron-withdrawing nature. uoanbar.edu.iq Protonation of the nitrogen under acidic conditions further deactivates the ring. uoanbar.edu.iq Computational studies on pyridine and its derivatives consistently show that electrophilic attack is most likely to occur at the C3 (meta) position, as the C2 (ortho) and C4 (para) positions are more deactivated. uoanbar.edu.iqrsc.org

For this compound, the substituent at the C3 position will also influence the regioselectivity of further functionalization. The 2-hydroxy-2-methylpropyl group is generally considered to be weakly electron-donating or neutral in its electronic effect. Computational calculations of the electron density distribution and molecular electrostatic potential (MEP) maps would be instrumental in precisely predicting the most favorable site for electrophilic attack. tandfonline.com These calculations would likely confirm that the positions meta to the nitrogen (C5) and ortho/para to the existing alkyl group would be the most probable sites for substitution, with the precise outcome depending on the interplay of steric and electronic factors. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iq Computational modeling can be used to calculate the activation barriers for the formation of the Meisenheimer complex intermediate at different positions on the ring. rsc.org For this compound, nucleophilic attack would be predicted to occur preferentially at the C2 or C6 positions. The presence of a good leaving group at one of these positions would facilitate an SNAr reaction.

Mechanistic and theoretical studies on pyridine derivatives have shown that a combination of electronic and steric factors dictates the regioselectivity of functionalization reactions. researchgate.net DFT calculations can elucidate reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic picture of how the pyridine ring of this compound would react with various reagents. princeton.edu

A summary of predicted reactivity for the pyridine ring of this compound is presented in the table below:

Reaction TypePredicted Most Reactive PositionsInfluencing Factors
Electrophilic Aromatic SubstitutionC5, potentially C2/C4 depending on substituent effectElectron-withdrawing nature of the nitrogen atom, electronic effect of the C3 substituent.
Nucleophilic Aromatic SubstitutionC2, C6Electron-deficient nature of the ring at positions ortho and para to the nitrogen.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly impact the molecular properties and reactivity of this compound. Computational chemistry provides methods to model these solvent effects, ranging from implicit solvent models (like the Polarizable Continuum Model, PCM) to explicit solvent simulations where individual solvent molecules are included in the calculation. researchgate.netresearchgate.net

Solvation can influence the conformational equilibrium of the molecule. The flexible side chain of this compound can adopt different conformations, and the relative energies of these conformers can be altered by the polarity of the solvent. For instance, polar solvents may stabilize conformations with a larger dipole moment. dntb.gov.ua

Furthermore, solvent can play a crucial role in the mechanism and kinetics of reactions. For reactions involving charged intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and increasing the reaction rate. researchgate.net Computational studies on the reactions of pyridine carboxylic acids have demonstrated the importance of both protic and aprotic solvents in influencing reaction rates through different solvation mechanisms. researchgate.net For the functionalization of this compound, computational modeling of the reaction pathway in different solvents would be necessary to accurately predict the reaction outcomes and rates. The ability of the hydroxyl group and the pyridine nitrogen to form hydrogen bonds with protic solvents would also be a critical factor to consider in these models. nih.gov

The following table summarizes the potential effects of different solvent types on the properties of this compound:

Solvent TypePotential Effects on Molecular Properties and Reactivity
Protic (e.g., water, ethanol)Can form hydrogen bonds with the pyridine nitrogen and the hydroxyl group, potentially influencing conformational preferences and stabilizing charged intermediates in reactions.
Aprotic Polar (e.g., DMSO, acetonitrile)Can stabilize polar conformations and charged species through dipole-dipole interactions, affecting reaction kinetics.
Aprotic Nonpolar (e.g., hexane, toluene)Less interaction with the solute, leading to properties closer to the gas phase. May favor less polar conformations.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. pitt.edu An MD simulation of this compound would provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions with its environment. mdpi.commdpi.com

By simulating the molecule's movements at an atomic level, MD can map out the potential energy surface and identify the most stable and frequently adopted conformations of the flexible side chain. pitt.edunih.gov This analysis can reveal the preferred orientations of the pyridinyl and propanol (B110389) moieties relative to each other and how these are influenced by temperature and solvent. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a box of solvent molecules (e.g., water), one can observe the formation and breaking of hydrogen bonds between the molecule's hydroxyl group and pyridine nitrogen with the surrounding solvent molecules. rsc.org The radial distribution functions calculated from these simulations can quantify the structuring of the solvent around the solute. rsc.org

These simulations can also provide insights into how the molecule might interact with other molecules, such as biological macromolecules. While falling outside the strict scope of this chemical analysis, understanding the preferred conformations and interaction patterns is a crucial first step in such investigations. mdpi.com The dynamic picture provided by MD simulations complements the static information obtained from quantum mechanical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. mdpi.com

The table below outlines the key insights that can be gained from molecular dynamics simulations of this compound:

Simulation AspectInformation Gained
Conformational AnalysisIdentification of low-energy conformers, dihedral angle distributions, and the flexibility of the side chain.
Intermolecular InteractionsAnalysis of hydrogen bonding patterns with solvent molecules, radial distribution functions to describe solvent structuring.
Dynamic PropertiesTime evolution of molecular geometry, diffusion coefficients, and rotational correlation times.

Synthetic Applications and Derivatization of 2 Methyl 1 Pyridin 3 Yl Propan 2 Ol

Role as a Key Intermediate in Complex Organic Synthesis

Pyridine-containing molecules are crucial intermediates in the synthesis of numerous compounds, including pharmaceuticals and functional materials. google.comsemanticscholar.org The structural framework of 2-Methyl-1-(pyridin-3-yl)propan-2-ol, which combines a pyridine (B92270) core with a functionalized alkyl side chain, makes it a valuable precursor for building complex molecular targets.

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Heterocyclic tertiary alcohols, including pyridyl derivatives, are prevalent in many bioactive molecules. bris.ac.uk While this compound is achiral, its derivatives can be chiral, and methods exist for the asymmetric synthesis of related chiral tertiary alcohols.

One established methodology involves a lithiation-borylation sequence. In this approach, a benzylic carbamate (B1207046) derived from an enantioenriched secondary alcohol is deprotonated. The resulting configurationally stable lithiated species reacts with a heterocyclic pinacol (B44631) boronic ester. This is followed by a stereospecific 1,2-metalate rearrangement and subsequent oxidation to yield highly enantioenriched tertiary alcohols. bris.ac.uk This strategy has been successfully applied to the synthesis of various α-heterocyclic tertiary alcohols, demonstrating a viable pathway to chiral analogs of this compound. bris.ac.uk Such chiral building blocks are indispensable for the stereospecific synthesis of complex pharmacologically active compounds. google.com

Table 1: Methodologies for Asymmetric Synthesis of Heterocyclic Tertiary Alcohols

Method Description Key Features
Lithiation-Borylation Deprotonation of a chiral carbamate followed by reaction with a boronic ester, rearrangement, and oxidation. bris.ac.uk High enantioselectivity; applicable to pyridyl ketones; proceeds via a configurationally stable lithiated intermediate. bris.ac.uk

| Catalytic Asymmetric Addition | Addition of an organometallic reagent to a ketone catalyzed by a chiral metal/ligand complex. | Effective for many ketones, but can be challenging for pyridyl ketones due to potential catalyst inhibition by the pyridine nitrogen. bris.ac.uk |

The structure of this compound makes it a potential precursor for the synthesis of more complex, fused heterocyclic systems like chromenopyridines and imidazopyrazines, which are scaffolds of significant interest in drug discovery. nih.gov

Chromenopyridines: The synthesis of the chromenopyridine core can be achieved through various strategies, often involving multi-component reactions. researchgate.net One common approach is a three-component reaction involving a salicylaldehyde, an active methylene (B1212753) compound, and a nucleophile under base catalysis. nih.gov Another strategy involves a [3+3] annulation of propargylic alcohols with 1,3-bis-nucleophiles. researchgate.net While direct use of this compound is not prominently documented, its functional groups could be modified to participate in such cyclization reactions, positioning it as a potential starting material for novel chromenopyridine derivatives.

Imidazopyrazines: Imidazopyrazines are heterocyclic compounds containing a pyrazine (B50134) ring fused to an imidazole (B134444) ring. Their synthesis typically involves the condensation of a diamine precursor with a dicarbonyl compound or its equivalent. By strategically modifying the side chain of this compound to incorporate the necessary functionalities, it could serve as a key intermediate in the construction of the imidazopyrazine scaffold.

Derivatization for Specialized Research Purposes

The reactivity of both the pyridine ring and the hydroxyl group of this compound allows for targeted derivatization to fine-tune its chemical and physical properties for specific applications, such as enhancing analytical detection or modifying its role in a reaction.

The conversion of an alcohol's hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) is a fundamental transformation in organic synthesis. This process turns the poor leaving group (hydroxide, -OH) into a very good leaving group (sulfonate, -OSO₂R), facilitating subsequent nucleophilic substitution or elimination reactions. libretexts.orgyoutube.com The standard procedure involves reacting the alcohol with a sulfonyl chloride (like p-toluenesulfonyl chloride, TsCl) in the presence of a base, typically pyridine. youtube.com

For tertiary alcohols such as this compound, this reaction can be challenging due to competing elimination (E1) pathways. libretexts.org A modified procedure that can improve yields involves first converting the tertiary alcohol to its corresponding sodium alkoxide with metallic sodium, followed by reaction with the sulfonyl chloride at controlled, lower temperatures. google.com

Furthermore, derivatization is a key strategy for improving detection sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Reagents such as 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate have been developed to react with hydroxyl groups. nih.gov This derivatization introduces a permanently charged moiety onto the analyte, significantly enhancing its ionization efficiency and, consequently, its detection signal in the mass spectrometer. nih.gov

Table 2: Common Reagents for Sulfonylation of Alcohols

Reagent Name Purpose
p-Toluenesulfonyl chloride (TsCl) Tosyl chloride Converts alcohol to a tosylate, an excellent leaving group for Sₙ2/E2 reactions. youtube.com
Methanesulfonyl chloride (MsCl) Mesyl chloride Converts alcohol to a mesylate, another excellent leaving group.

| 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) | FMP p-toluene sulfonate | Derivatizing agent to add a charged tag for enhanced LC-MS/MS detection. nih.gov |

The nitrogen atom in the pyridine ring of this compound can be readily derivatized, altering the electronic properties and reactivity of the entire molecule.

Pyridine N-Oxides: The oxidation of the pyridine nitrogen to an N-oxide is a common synthetic step that significantly modifies its chemical behavior. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. researchgate.net This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves adding the oxidizing agent to a solution of the pyridine derivative in a solvent like dichloromethane (B109758) (DCM) and stirring at room temperature. rsc.org The resulting N-oxide can then be used as an intermediate for further functionalization of the pyridine ring. researchgate.net

Quaternary Pyridinium (B92312) Salts: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. researchgate.net This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. srce.hrnih.gov The reaction is generally carried out by refluxing the pyridine derivative with an appropriate alkyl halide (e.g., methyl iodide or ethyl bromide) in a suitable solvent like ethanol (B145695) or acetone. srce.hrnih.gov The formation of a pyridinium salt enhances the molecule's water solubility and modifies the electron-withdrawing nature of the pyridyl group, which can influence subsequent reactions. researchgate.net

Development of Catalytic Systems Employing Pyridyl-Alcohol Ligands

Pyridyl-alcohol compounds are highly effective ligands in transition metal catalysis due to their ability to act as bidentate N,O-donors. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated alcohol (alcoholato) can chelate to a metal center, forming a stable complex. researchgate.net This chelation enhances the stability and activity of the resulting catalyst. researchgate.net

This compound fits this structural motif perfectly. Upon deprotonation, it can form a stable pyridinyl alcoholato ligand capable of coordinating with a variety of transition metals, including copper, rhodium, palladium, and platinum. nih.govresearchgate.netubc.ca The multidentate character of such ligands is of great importance for complexation. researchgate.net

These metal complexes have found broad applications in homogeneous catalysis, including in asymmetric reactions where chiral pyridyl-alcohol ligands are used to induce enantioselectivity. researchgate.netresearchgate.net The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on either the pyridine ring or the alcohol moiety, thereby influencing the performance of the catalyst in reactions such as cross-coupling, hydrosilation, and oxidation. researchgate.netacs.org The inherent hemilabile nature of the pyridine-nitrogen coordination further adds to their utility in catalytic cycles. researchgate.net

Metal Complexation Studies with Pyridyl-Alcohol Derivatives

Pyridyl-alcohol derivatives have been extensively studied as ligands for a wide range of transition metals, including copper, manganese, nickel, cobalt, ruthenium, and molybdenum. nih.govmdpi.com The coordination mode of these ligands is a key aspect of their chemistry. They can act as bidentate ligands, coordinating to a metal center through both the pyridyl nitrogen and the alcohol oxygen. d-nb.info This chelation is a common feature and contributes to the stability of the resulting complexes. researchgate.net

Structural studies have revealed a variety of coordination geometries for metal complexes of pyridyl-alcohols, including mononuclear and polynuclear structures. nih.gov For instance, copper(II) complexes with 2-(hydroxyethyl)pyridine have been shown to adopt a distorted octahedral geometry. The specific geometry is influenced by factors such as the metal-to-ligand ratio and the presence of other coordinating species.

The deprotonation of the hydroxyl group to form an alcoholato ligand is a crucial step in the formation of many of these complexes. mdpi.com This creates a stronger, anionic donor at the oxygen atom, which can influence the electronic properties of the metal center. The resulting pyridinyl alcoholato ligands have been shown to bridge multiple metal centers, leading to the formation of polynuclear clusters with interesting magnetic properties. researchgate.net

A variety of aluminum complexes have also been synthesized using substituted pyridine dialcohols. The reaction of these ligands with organoaluminum precursors like trimethylaluminum (B3029685) (AlMe₃) has yielded aluminum methyl derivatives. Further reactions can lead to the formation of aluminum chloride, methoxy, and benzyloxy complexes. X-ray analysis has been instrumental in determining the structures of these compounds, showing how the ligand structure dictates the nature of the resulting complex. rsc.org

Table 1: Examples of Metal Complexes with Pyridyl-Alcohol Derivatives
Pyridyl-Alcohol LigandMetal IonCoordination ModeResulting Complex Geometry
2-(hydroxyethyl)pyridineCopper(II)Bidentate (N, O)Distorted Octahedral
2-pyridinyl-1-cyclohexanolCopper(II)Bidentate (N, O)-
2-pyridinyl-1,1-diphenyl methanolCopper(II)Bidentate (N, O)-
2,6-bis(hydroxyalkyl)pyridinesAluminum(III)--

Evaluation of Catalytic Activity in Organic Transformations

Metal complexes derived from pyridyl-alcohols have demonstrated significant catalytic activity in a variety of organic transformations. mdpi.com The versatility of these ligands allows for the tuning of the catalyst's steric and electronic environment, which in turn influences its activity and selectivity.

One notable application is in the field of olefin metathesis. Ruthenium complexes bearing pyridinyl alcoholato ligands have been synthesized and used as catalysts for Ring-Closing Metathesis (RCM) of diolefins and Cross-Metathesis (CM) of olefins. mdpi.com The incorporation of these ligands into Grubbs-type catalysts has been shown to increase the thermal stability and lifetime of the catalyst. mdpi.com

In the realm of oxidation catalysis, copper complexes of pyridinyl alcohols have been investigated for the selective oxidation of alkanes. For example, a series of copper(II) pyridinyl alcoholato complexes were used as catalysts for the oxidative functionalization of n-octane. d-nb.info These catalysts, in the presence of oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), were able to convert n-octane to a mixture of C8 oxygenates, with one particular chlorido-bridged dimeric complex showing high selectivity for 1-octanol (B28484). d-nb.info The catalytic activity in these systems is thought to involve the formation of Cu(II)-peroxo intermediates. d-nb.info

Furthermore, molybdenum complexes of the type MoO₂Cl₂L and MoO₂L₂, where L is a 2-pyridinyl alcohol ligand, have been tested for the epoxidation of various olefins using tert-butyl hydroperoxide as the oxidant. mdpi.com

Aluminum complexes based on pyridine-substituted dialcohols have been employed as initiators for the Ring-Opening Polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone. These catalysts have shown moderate activity and can proceed in a controlled or immortal fashion, indicating their potential in polymer synthesis. rsc.org

Chiral pyridinyl alcohols have also been utilized as ligands in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. These ligands have been successfully applied in various asymmetric transition metal-catalyzed reactions. mdpi.com

Table 2: Catalytic Applications of Pyridyl-Alcohol Metal Complexes
Catalyst TypeOrganic TransformationSubstrateKey Findings
Ruthenium-pyridinyl alcoholato complexesOlefin Metathesis (RCM, CM)Dienes, OlefinsIncreased catalyst stability and lifetime. mdpi.com
Copper(II)-pyridinyl alcoholato complexesAlkane Oxidationn-octaneSelective oxidation to C8 oxygenates, with high selectivity to 1-octanol in some cases. d-nb.info
Molybdenum-pyridinyl alcohol complexesOlefin EpoxidationOlefinsCatalytic activity with t-BOOH as oxidant. mdpi.com
Aluminum-pyridinyl dialcohol complexesRing-Opening PolymerizationL-lactide, ε-caprolactoneControlled polymerization with moderate activity. rsc.org

Future Directions and Emerging Research Avenues in Pyridylpropanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridyl alcohols, including 2-Methyl-1-(pyridin-3-yl)propan-2-ol, is undergoing a significant transformation towards more sustainable and efficient practices. This shift is characterized by the adoption of green chemistry principles and advanced processing technologies.

Modern synthetic chemistry is increasingly focused on minimizing environmental impact. For pyridine (B92270) derivatives, this involves developing methods that reduce waste, avoid hazardous solvents, and improve energy efficiency. Key green approaches include the use of multicomponent one-pot reactions, environmentally benign solvents, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. d-nb.infonih.gov These methods offer substantial advantages over traditional protocols by shortening reaction times, increasing yields, and simplifying product workup. d-nb.info

Photocatalysis represents another frontier, offering a novel, environmentally friendly way to synthesize complex molecules using visible light and oxygen in aqueous solutions at room temperature. mdpi.com The application of these principles to the synthesis of this compound could involve replacing traditional organometallic routes, which often require anhydrous organic solvents and reactive metals, with cleaner, catalyst-driven processes in aqueous media.

Table 1: Comparison of Conventional vs. Green Synthesis Principles for Pyridyl Alcohols


PrincipleConventional ApproachGreen Chemistry ApproachPotential Benefit
SolventAnhydrous organic solvents (e.g., THF, Diethyl Ether)Water, ionic liquids, or solvent-free conditionsReduced toxicity and environmental impact
Energy InputProlonged heating/refluxMicrowave irradiation, ultrasonicationReduced reaction time and energy consumption
CatalysisStoichiometric metal reagents (e.g., Grignard)Benign catalysts (e.g., biocatalysts, photocatalysts)Higher efficiency, reduced metal waste
ProcessMulti-step synthesis with intermediate isolationOne-pot, multicomponent reactionsIncreased atom economy, reduced waste

Flow chemistry, or continuous processing, is emerging as a powerful alternative to traditional batch synthesis, particularly in the pharmaceutical industry. nih.gov This technology offers enhanced safety, precise control over reaction parameters (temperature, pressure, and mixing), and straightforward scalability. aps.org For reactions involving highly reactive or unstable intermediates, such as the organometallic species used to synthesize tertiary alcohols like this compound, flow chemistry provides significant safety and efficiency benefits. researchgate.net

The modular nature of flow systems allows for the integration of multiple synthetic steps, including reaction, workup, and purification, into a single, automated sequence. aps.org This "telescoped" synthesis minimizes manual handling and can dramatically reduce production time. dntb.gov.ua The development of a continuous flow process for this compound could enable safer, more efficient, and scalable production for potential industrial applications.

Exploration of Advanced Catalytic Applications Beyond Traditional Organic Synthesis

While pyridyl alcohols are typically viewed as synthetic intermediates, their structural features—specifically the nitrogen atom of the pyridine ring and the oxygen of the alcohol group—make them excellent candidates for use as ligands in catalysis. When deprotonated, the resulting pyridinyl alcoholato ligand can coordinate to a metal center in a bidentate fashion through both the nitrogen and oxygen atoms.

This coordination can create stable and highly active transition metal catalysts. Research has shown that pyridinyl alcohol ligands can enhance the thermal stability and activity of ruthenium-based catalysts used in olefin metathesis. mdpi.com Furthermore, copper complexes incorporating pyridinyl alcohol ligands have been successfully employed as catalysts for the selective oxidation of alkanes, a challenging but highly valuable chemical transformation. d-nb.info The specific steric and electronic properties of the this compound scaffold could be leveraged to develop novel catalysts for asymmetric synthesis, where the chiral environment around the metal center is crucial for achieving high enantioselectivity. mdpi.comresearchgate.net

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. These technologies can process vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes (retrosynthesis). researchgate.netresearchgate.net For a target molecule like this compound, AI models can predict the most efficient synthetic pathway from available starting materials, bypassing the often time-consuming trial-and-error process of traditional development. acs.org

ML algorithms, such as random forests, can be trained on experimental data to accurately predict reaction yields under various conditions. wikipedia.org This predictive power allows for rapid in silico optimization, reducing the number of experiments required and accelerating the development timeline. These models can be categorized as global models, which use large databases for general predictions, and local models, which are fine-tuned for a specific reaction family to achieve higher accuracy. mt.com

Design of Novel Scaffolds Featuring the this compound Core

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are frequently found in biologically active compounds. researchgate.net The pyridine ring is one such scaffold, present in numerous natural products and pharmaceuticals. d-nb.infomdpi.com The this compound core combines the features of the pyridine ring with a tertiary alcohol, creating a rigid three-dimensional structure that can be used as a template for designing new drug candidates.

By systematically modifying the functional groups on this core, chemists can create diverse libraries of new compounds. nih.gov These libraries can then be screened for biological activity against various protein targets. The goal is to develop novel molecules with improved potency, selectivity, and pharmacokinetic properties. The rigid nature of the this compound scaffold can help position functional groups in a precise spatial arrangement, enhancing their interaction with biological targets. researchgate.net

Advanced Spectroscopic Probes and In Situ Reaction Monitoring Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through real-time measurement of critical parameters. wikipedia.org Advanced spectroscopic techniques, such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, are key tools within the PAT framework. mt.comrsc.org

These techniques use fiber-optic probes inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, and products in real time, without the need for sampling. mdpi.comacs.org For the synthesis of this compound via a Grignard or organolithium reaction, in situ FTIR can be used to definitively track the formation of the organometallic reagent and its subsequent consumption, ensuring the reaction proceeds safely and efficiently. researchgate.netresearchgate.net This continuous data stream provides a detailed process signature, enabling precise control and a deeper understanding of the reaction dynamics. mt.com

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring


TechniquePrincipleInformation GainedApplication Example
In Situ FTIRMeasures absorption of infrared light by molecular vibrations.Real-time concentration of reactants, intermediates, and products.Monitoring the consumption of 3-acetylpyridine (B27631) and formation of the alcohol product. mdpi.com
Raman SpectroscopyMeasures inelastic scattering of monochromatic light from molecular vibrations.Provides structural "fingerprint" information, sensitive to non-polar bonds. wikipedia.orgAnalyzing pyridine ring vibrations to confirm structural integrity during reaction. mt.com
Flow NMRNuclear Magnetic Resonance spectroscopy adapted for a continuous flow system.Detailed structural information and quantification of species in the reaction stream. researchgate.netConfirming the structure of transient intermediates in a multi-step flow synthesis.

Q & A

Basic Synthesis: What are the common synthetic routes for 2-Methyl-1-(pyridin-3-yl)propan-2-ol, and how can reaction conditions be optimized?

The primary synthetic route involves alkylation of pyridine derivatives. A standard method is reacting pyridine with 2-bromo-2-propanol under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyridine to alkylating agent) and reaction time (8–12 hours) to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures >95% purity.

Basic Characterization: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify structural features (e.g., hydroxyl proton at δ 1.5–2.0 ppm, pyridin-3-yl protons at δ 8.3–8.6 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (137.18 g/mol) with [M+H]+^+ peak at m/z 138.2 .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water 70:30) assess purity (>98%) and detect impurities .

Advanced Functionalization: How can the hydroxyl group be selectively modified to synthesize bioactive derivatives?

The hydroxyl group undergoes oxidation, substitution, or esterification:

  • Oxidation : Use KMnO4_4 in acetone/water (1:1) at 0°C to form 2-(pyridin-3-yl)propan-2-one, avoiding over-oxidation of the pyridine ring .
  • Substitution : Tosylation (p-toluenesulfonyl chloride, pyridine) followed by nucleophilic displacement with NaN3_3 yields azide derivatives for click chemistry applications .
  • Esterification : Steglich esterification (DCC/DMAP) with carboxylic acids under inert atmosphere produces esters with retained stereochemistry .

Advanced Biological Evaluation: What methodologies assess its antimicrobial efficacy and mechanism of action?

  • In Vitro Assays : Broth microdilution (CLSI guidelines) determines MIC values against Staphylococcus aureus (reported MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) quantify IC50_{50} using nitrocefin as a substrate .
  • Metabolic Profiling : 14^{14}C-labeled compound tracks cellular uptake and metabolism in bacterial cultures .

Advanced SAR Studies: How do structural analogs compare in target interaction?

  • Pyridine Ring Modifications : Fluorination at the 4-position (e.g., 2-(6-fluoropyridin-3-yl)propan-2-ol) increases lipophilicity (logP from 0.8 to 1.2) and enhances blood-brain barrier penetration .
  • Methyl Group Replacement : Cyclopropyl substitution at the 2-methyl position reduces steric hindrance, improving binding to cytochrome P450 enzymes (Kd_d: 12 nM vs. 45 nM for parent compound) .

Advanced Pharmacokinetics: What strategies improve bioavailability and metabolic stability?

  • Prodrug Design : Phosphate ester prodrugs increase aqueous solubility (e.g., 2-(pyridin-3-yl)propan-2-ol phosphate, solubility: 45 mg/mL vs. 8 mg/mL for parent) .
  • Microsomal Stability Assays : Incubation with liver microsomes (CYP450 enzymes) identifies metabolic hotspots; deuteration at the 1-position extends half-life (t1/2_{1/2}: 4.2 h vs. 1.8 h) .

Advanced Computational Modeling: How is molecular docking used to predict target binding?

  • Software : AutoDock Vina or Schrödinger Maestro docks the compound into protein active sites (e.g., acetylcholinesterase PDB: 4EY7).
  • Validation : MD simulations (AMBER force field, 100 ns) assess binding stability; MM-PBSA calculates binding free energy (ΔG: −9.2 kcal/mol) .

Advanced Reaction Mechanisms: What is the pathway for its oxidation to ketones?

Oxidation proceeds via a two-step mechanism:

Hydrogen Abstraction : KMnO4_4 abstracts a β-hydrogen from the hydroxyl group, forming a radical intermediate.

Electron Transfer : Mn(VII) oxidizes the radical to a ketone, confirmed by EPR spectroscopy detecting Mn(IV) species .

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